Cas no 57584-71-1 (5-fluoro-2,3-dihydro-1H-isoindole)
5-fluoro-2,3-dihydro-1H-isoindole Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoroisoindoline
- 5-fluoro-2,3-dihydro-1H-Isoindole
- 5-Fluoro-2,3-dihydro-1H-isoindole Hydrochloride
- BS-13347
- 1H-ISOINDOLE, 5-FLUORO-2,3-DIHYDRO-
- Z1094758928
- FT-0651861
- 2,3-dihydro-5-fluoroisoindole
- MB03627
- 5-Fluoro-2,3-dihydro-1H-isoindole, AldrichCPR
- AKOS006347628
- 57584-71-1
- C8H8FN
- DTXSID30564160
- UYIALDLZAMTNLK-UHFFFAOYSA-N
- A8209
- SCHEMBL107103
- MFCD05863899
- EN300-89656
- 5- fluoroisoindoline
- DB-031799
- 5-fluoro-2,3-dihydro-1H-isoindole
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- MDL: MFCD09832541
- Inchi: 1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
- InChI Key: UYIALDLZAMTNLK-UHFFFAOYSA-N
- SMILES: FC1C=CC2CNCC=2C=1
Computed Properties
- Exact Mass: 137.06400
- Monoisotopic Mass: 137.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.154
- Boiling Point: 194.4 ℃ at 760 mmHg
- Flash Point: 71.4 °C
- PSA: 12.03000
- LogP: 1.75770
5-fluoro-2,3-dihydro-1H-isoindole Security Information
- Hazard Category Code: 22-51
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Hazardous Material Identification:
5-fluoro-2,3-dihydro-1H-isoindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146861-100mg |
5-Fluoroisoindoline |
57584-71-1 | 95% | 100mg |
$525 | 2021-08-05 | |
| Chemenu | CM146861-1g |
5-Fluoroisoindoline |
57584-71-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A199009229-5g |
5-Fluoroisoindoline |
57584-71-1 | 95% | 5g |
$589.60 | 2023-09-01 | |
| Alichem | A199009229-10g |
5-Fluoroisoindoline |
57584-71-1 | 95% | 10g |
$919.24 | 2023-09-01 | |
| Alichem | A199009229-25g |
5-Fluoroisoindoline |
57584-71-1 | 95% | 25g |
$1624.08 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1133017-5g |
5-fluoroisoindoline |
57584-71-1 | 95% | 5g |
$1000 | 2024-07-23 | |
| eNovation Chemicals LLC | D502677-1g |
5-Fluoroisoindoline HCl |
57584-71-1 | 97% | 1g |
$420 | 2024-05-24 | |
| eNovation Chemicals LLC | D502677-5g |
5-Fluoroisoindoline HCl |
57584-71-1 | 97% | 5g |
$1135 | 2024-05-24 | |
| TRC | B439803-10mg |
5-fluoro-2,3-dihydro-1H-isoindole |
57584-71-1 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B439803-50mg |
5-fluoro-2,3-dihydro-1H-isoindole |
57584-71-1 | 50mg |
$ 115.00 | 2022-06-01 |
5-fluoro-2,3-dihydro-1H-isoindole Suppliers
5-fluoro-2,3-dihydro-1H-isoindole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-fluoro-2,3-dihydro-1H-isoindole
Professional Introduction to Compound with CAS No. 57584-71-1 and Product Name: 5-fluoro-2,3-dihydro-1H-isoindole
5-fluoro-2,3-dihydro-1H-isoindole, identified by the Chemical Abstracts Service Number (CAS No.) 57584-71-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole class, a structural motif that is widely recognized for its presence in numerous bioactive molecules. The introduction of a fluorine atom at the 5-position of the isoindole ring system imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The fluorine substituent in 5-fluoro-2,3-dihydro-1H-isoindole plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives derived from this core structure. Fluorine atoms are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. These characteristics have made fluorinated isoindoles an attractive class of compounds for drug discovery efforts aimed at treating a variety of diseases.
In recent years, there has been a surge in research focused on harnessing the potential of 5-fluoro-2,3-dihydro-1H-isoindole and its derivatives in the development of small-molecule drugs. One particularly promising area of investigation involves the use of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous cancers and inflammatory diseases. By designing analogs of 5-fluoro-2,3-dihydro-1H-isoindole that target specific kinase domains, researchers have been able to develop potent and selective inhibitors with significant therapeutic potential.
Moreover, the dihydro moiety in the name 5-fluoro-2,3-dihydro-1H-isoindole contributes to the compound's overall flexibility and lipophilicity, which are critical factors in determining oral bioavailability. The presence of this saturated ring system allows for greater conformational diversity, enabling the molecule to adopt optimal orientations when interacting with biological targets. This structural feature has been exploited in the design of compounds that exhibit improved solubility and cell membrane permeability, thereby enhancing their pharmacological efficacy.
Recent studies have also highlighted the utility of 5-fluoro-2,3-dihydro-1H-isoindole as a building block in the synthesis of antiviral agents. The unique electronic properties conferred by the fluoro group facilitate strong interactions with viral proteases and polymerases, making it an effective strategy for inhibiting viral replication. For instance, derivatives of this compound have shown promise in targeting RNA viruses by disrupting critical enzymatic processes essential for their life cycle. This line of research underscores the versatility of 5-fluoro-2,3-dihydro-1H-isoindole as a pharmacophore in addressing emerging infectious diseases.
The chemical synthesis of 5-fluoro-2,3-dihydro-1H-isoindole involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have further refined these processes, allowing for more efficient and sustainable production methods. The ability to reliably synthesize this compound on a scalable basis is crucial for its continued use in pharmaceutical research and development.
The biological activity of 5-fluoro-2,3-dihydro-1H-isoindole has been extensively studied in various preclinical models. Initial investigations revealed its potential as an antagonist for certain G protein-coupled receptors (GPCRs), which are integral membrane proteins involved in cellular communication. By modulating GPCR signaling pathways, derivatives of this compound have demonstrated therapeutic effects in conditions such as hypertension and neurodegenerative disorders. These findings have laid the groundwork for further exploration into its applications as a therapeutic agent.
In conclusion,5-fluoro-2,3-dihydro-1H-isoindole (CAS No. 57584-71-1) represents a structurally intriguing and biologically relevant compound with significant potential in drug discovery. Its unique combination of electronic and steric properties makes it an excellent scaffold for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this compound and its derivatives,5-fluoro-2,3-dihydro-1H-isoindole is poised to remain at the forefront of pharmaceutical innovation.
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